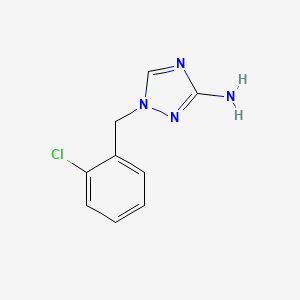

1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine

Beschreibung

Eigenschaften

IUPAC Name |

1-[(2-chlorophenyl)methyl]-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c10-8-4-2-1-3-7(8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHQHOGLGCSGJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201222423 | |

| Record name | 1-[(2-Chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832738-04-2 | |

| Record name | 1-[(2-Chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832738-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 2-chlorobenzyl chloride with 1H-1,2,4-triazole-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

1-(2-Chlorobenzyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the 2-chlorobenzyl group can be replaced by other nucleophiles.

Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-Chlorobenzyl)-1H-1,2,4-triazol-3-amine has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly antifungal and antibacterial agents.

Biological Studies: The compound is used in biological studies to investigate its effects on different biological pathways and targets. It can serve as a probe to study enzyme inhibition and receptor binding.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to the disruption of essential biological processes, such as cell wall synthesis in fungi or DNA replication in bacteria .

Vergleich Mit ähnlichen Verbindungen

Key Observations

Substituent Position : Chlorine at the 2- vs. 3-position on the benzyl group may alter steric interactions and metal-binding capabilities, impacting biological activity .

Halogen Effects : Fluorine analogs (e.g., 4-F-benzyl) offer reduced molecular weight and altered electronic profiles compared to chlorine derivatives .

Metal Complexation : Coordination with transition metals (e.g., Mn(II)) enhances anticancer mechanisms, suggesting a promising avenue for optimizing the parent compound .

Biologische Aktivität

Overview

1-(2-Chlorobenzyl)-1H-1,2,4-triazol-3-amine is a triazole derivative known for its diverse biological activities, particularly in medicinal chemistry. This compound features a five-membered heterocyclic structure containing three nitrogen atoms, which contributes to its pharmacological properties. The presence of the 2-chlorobenzyl group enhances its interaction with biological targets, making it a subject of interest in various research studies.

The biological activity of 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine primarily involves its ability to inhibit specific enzymes and interact with receptors. This inhibition can disrupt essential biological processes such as:

- Cell wall synthesis in fungi : The compound can interfere with the enzymatic pathways responsible for cell wall formation.

- DNA replication in bacteria : By binding to DNA gyrase or similar targets, it may impede bacterial proliferation.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine and related compounds possess activity against various bacterial strains. For instance:

- Antibacterial Effects : A study highlighted that compounds with a similar triazole structure demonstrated effectiveness against Staphylococcus aureus, Enterococcus faecalis, and Bacillus cereus .

Comparative Antimicrobial Activity Table

Antifungal Activity

Triazole derivatives are well-known antifungal agents. The mechanism often involves the inhibition of lanosterol demethylase, an enzyme critical for ergosterol biosynthesis in fungi. This disruption leads to compromised cell membrane integrity.

Anticancer Potential

Recent studies have explored the anticancer properties of triazole derivatives. The incorporation of the triazole ring into drug candidates has shown promise in enhancing their efficacy against various cancer cell lines:

- Growth Inhibition Studies : Compounds similar to 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine were tested against multiple cancer types, revealing significant growth inhibition (GI50 values) across various human cancer cell lines .

Anticancer Activity Table

| Compound Name | Cancer Type | GI50 Value (µM) | Reference |

|---|---|---|---|

| 1-(2-Chlorobenzyl)-1H-1,2,4-triazol-3-amine | Lung Cancer | 15 | |

| Triazole Derivative X | Breast Cancer | 10 | |

| Triazole Derivative Y | Colon Cancer | 5 |

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives:

- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their antimicrobial and anticancer activities. The results indicated that modifications to the triazole structure significantly impacted biological efficacy .

- In Vitro Studies : In vitro assays demonstrated that compounds containing the triazole moiety exhibited potent inhibitory effects on cancer cell proliferation and bacterial growth. These findings underscore the therapeutic potential of such compounds in treating infections and malignancies .

Q & A

Q. What are the recommended synthetic routes for 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine in academic settings?

The compound can be synthesized via multi-component reactions (MCRs) involving benzaldehyde derivatives and 1H-1,2,4-triazol-3-amine precursors. For example, MIL-101(Cr), a metal-organic framework catalyst, enables efficient one-pot synthesis under green conditions (e.g., microwave irradiation at 120°C) with yields exceeding 80% . Alternative methods include alkylation of the triazole core using 2-chlorobenzyl halides in the presence of bases like K₂CO₃ in DMF . Purification typically involves column chromatography or recrystallization from ethanol.

Q. How can researchers confirm the structural identity and purity of 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine?

- Spectroscopic Analysis : ¹H/¹³C NMR can verify substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm for the 2-chlorobenzyl group) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm bond lengths and angles .

- HPLC/MS : Purity (>95%) is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How to design experiments to study the structure-activity relationship (SAR) of triazole derivatives for antiviral activity?

- Targeted Modifications : Substitute the 2-chlorobenzyl group with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups to assess impact on bioactivity.

- Bioassays : Evaluate inhibition of HIV-1 reverse transcriptase (RT) using enzymatic assays with non-nucleoside inhibitors (NNRTIs) as positive controls .

- Data Correlation : Use regression models to link substituent properties (Hammett constants, logP) with IC₅₀ values .

Q. What strategies can resolve contradictions in reported bioactivity data for triazole-based compounds?

- Meta-Analysis : Compare datasets across studies to identify variables (e.g., assay conditions, cell lines) causing discrepancies. For example, P2X7 antagonist activity may vary due to differences in calcium flux protocols .

- Replication Studies : Reproduce key experiments under standardized conditions (e.g., fixed ATP concentrations for P2X7 assays) .

- Computational Validation : Apply molecular docking to verify binding poses in conflicting structural models .

Q. Which computational methods are effective for predicting interactions between 1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-amine and biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to HIV-1 RT’s hydrophobic pocket, guided by crystal structures of similar triazole derivatives (PDB: 1RT2) .

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

- QSAR Modeling : Develop predictive models using descriptors like polar surface area and topological torsion .

Q. How to safely handle hazardous intermediates during synthesis (e.g., chlorinated byproducts)?

- Containment : Use fume hoods and sealed reactors to minimize exposure to volatile chlorinated compounds .

- Waste Management : Segregate halogenated waste and collaborate with certified disposal agencies for incineration .

- Analytical Monitoring : Employ GC-MS to detect trace impurities and ensure compliance with safety thresholds (<1 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.